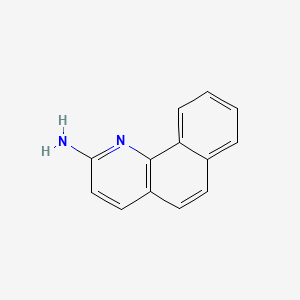

Benzo(h)quinoline, 2-amino-

CAS No.: 67410-22-4

Cat. No.: VC18304785

Molecular Formula: C13H10N2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67410-22-4 |

|---|---|

| Molecular Formula | C13H10N2 |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | benzo[h]quinolin-2-amine |

| Standard InChI | InChI=1S/C13H10N2/c14-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)15-12/h1-8H,(H2,14,15) |

| Standard InChI Key | ADDJIAQBVKRVFQ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

Benzo(h)quinoline, 2-amino- is systematically named benzo[h]quinolin-2-amine under IUPAC nomenclature . Its structure consists of a quinoline core (a bicyclic system with a benzene ring fused to a pyridine ring) substituted with an amino group (-NH) at the second position of the quinoline moiety. The compound’s molecular formula () distinguishes it from its parent structure, benzo[h]quinoline (), by the addition of one hydrogen and one nitrogen atom .

Key Identifiers:

Structural Analysis

The compound’s planar aromatic system facilitates π-π stacking interactions, while the amino group enhances solubility in polar solvents and provides a site for chemical modifications. X-ray crystallography and computational modeling reveal that the amino group adopts a nearly coplanar orientation with the quinoline ring, optimizing conjugation and stability .

Synthesis and Physicochemical Properties

Synthesis Pathways

Benzo(h)quinoline, 2-amino- is typically synthesized via multi-step organic reactions. A representative route involves:

-

Formation of a Pyran Intermediate: Reacting methyl 2-cyano-3,3-bis-methylthio-acrylate with aryl methyl ketones in dimethylsulfoxide (DMSO) under basic conditions .

-

Amination: Substituting the methylthio group with secondary amines in refluxing ethanol .

-

Cyclization: Closing the quinoline ring through thermal or acid-catalyzed conditions .

Physicochemical Properties

The amino group’s pKa (~4.5) suggests protonation under physiological conditions, influencing its bioavailability and interaction with biological targets .

Biological Activity and Mechanisms of Action

Anti-Cancer Efficacy

Benzo(h)quinoline, 2-amino- exhibits potent cytotoxicity against multiple cancer cell lines, as demonstrated by MTT assays :

| Cell Line | IC (μM) | Reference Compound (Doxorubicin) IC (μM) |

|---|---|---|

| H460 (Lung) | 4.7 | 2.1 |

| MCF7 (Breast) | 4.9 | 2.1 |

| HCT116 (Colon) | 6.8 | 2.1 |

Mechanisms:

-

Oxidative Stress Induction: Generates reactive oxygen species (ROS), damaging mitochondrial membranes and triggering apoptosis .

-

DNA Damage Response: Upregulates H2AFX and ATM genes, markers of double-strand DNA breaks .

-

CDK2 Inhibition: Binds to cyclin-dependent kinase 2 (CDK2), disrupting cell cycle progression .

Structure-Activity Relationships (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume